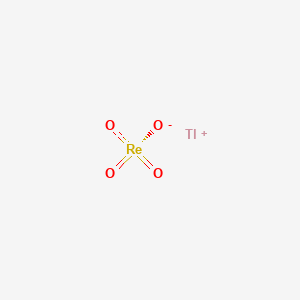
Thallium(I) perrhenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallium(I) perrhenate is an inorganic compound with the chemical formula TlReO₄. It is composed of thallium in the +1 oxidation state and the perrhenate anion. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thallium(I) perrhenate can be synthesized through a reaction between thallium(I) hydroxide and perrhenic acid. The reaction typically occurs in an aqueous medium and can be represented as follows: [ \text{TlOH} + \text{HReO}_4 \rightarrow \text{TlReO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves the extraction of thallium from its ores, followed by its conversion to thallium(I) hydroxide. This hydroxide is then reacted with perrhenic acid to produce this compound. The process requires careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Thallium(I) perrhenate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: The perrhenate anion can be reduced to rhenium metal or lower oxidation states of rhenium.
Substitution: this compound can participate in substitution reactions where the perrhenate anion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as hydrogen gas or zinc in acidic conditions.
Substitution: Various anions like chloride or sulfate in aqueous solutions.
Major Products:
Oxidation: Thallium(III) compounds and rhenium oxides.
Reduction: Rhenium metal and thallium(I) salts.
Substitution: Thallium(I) salts with different anions.
Scientific Research Applications
Thallium(I) perrhenate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other thallium and rhenium compounds.
Biology: Investigated for its potential effects on biological systems, although its toxicity limits its use.
Medicine: Limited use due to toxicity, but studied for potential radiopharmaceutical applications.
Industry: Utilized in the production of high-purity rhenium and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which thallium(I) perrhenate exerts its effects involves the interaction of thallium ions with biological molecules. Thallium ions can replace potassium ions in biological systems due to their similar ionic radii, disrupting cellular processes. The perrhenate anion can also participate in redox reactions, affecting cellular redox balance.
Comparison with Similar Compounds
Thallium(I) sulfate (Tl₂SO₄): Similar in terms of thallium content but different anion.
Thallium(I) chloride (TlCl): Contains thallium in the +1 oxidation state with chloride anion.
Perrhenic acid (HReO₄): Contains the perrhenate anion but lacks thallium.
Uniqueness: Thallium(I) perrhenate is unique due to the combination of thallium and perrhenate ions, offering distinct chemical properties and reactivity compared to other thallium or rhenium compounds.
Biological Activity
Thallium(I) perrhenate (TlReO₄) is a compound that has garnered attention due to its potential biological activities and toxicological implications. This article explores the biological activity of this compound, focusing on its effects, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a thallium salt of perrhenic acid, which can be synthesized through various methods. Thallium is a heavy metal known for its toxicity, and its compounds can have significant biological effects. The structure of this compound allows it to interact with biological systems, raising concerns regarding its safety and potential therapeutic applications.
Mechanisms of Biological Activity
1. Toxicological Effects:
Thallium compounds, including this compound, are known to induce a range of toxic effects in biological systems. Research indicates that thallium can replace potassium ions in vital biological pathways due to its similar ionic radius and valence charge. This substitution can disrupt cellular functions, particularly in the nervous system.
2. Neurotoxicity:
Thallium exposure has been linked to neurotoxic effects, including peripheral neuropathy and central nervous system disorders. Case studies have documented symptoms such as paresthesia, vision loss, and slurred speech following thallium exposure. The mechanism behind this neurotoxicity may involve inhibition of the Na⁺/K⁺ ATPase pump, leading to membrane depolarization and mitochondrial dysfunction .
3. DNA Damage:
Recent studies have shown that thallium(I) can inhibit DNA repair mechanisms. For instance, exposure to thallium(I) in zebrafish embryos resulted in prolonged inhibition of (6-4) photoproduct binding, which is crucial for nucleotide excision repair (NER). This suggests that thallium may enhance UV-induced mutagenicity by impairing the detection and repair of DNA damage .
Case Studies
- Neurotoxic Effects in Humans:
- Animal Studies:
Data Table: Summary of Toxicological Effects
| Study Type | Organism | Dose Range | Observed Effects |
|---|---|---|---|
| Short-term toxicity | Rats | 0 - 100 mg/L | Alopecia, weight loss |
| Neurotoxicity case | Humans | Varies | Paresthesia, vision loss |
| DNA repair inhibition | Zebrafish | 0.4 - 1 μg/mL | Inhibition of NER |
Properties
Molecular Formula |
O4ReTl |
|---|---|
Molecular Weight |
454.59 g/mol |
IUPAC Name |
oxido(trioxo)rhenium;thallium(1+) |
InChI |
InChI=1S/4O.Re.Tl/q;;;-1;;+1 |
InChI Key |
IMYLVRAMODITQH-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Re](=O)(=O)=O.[Tl+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















